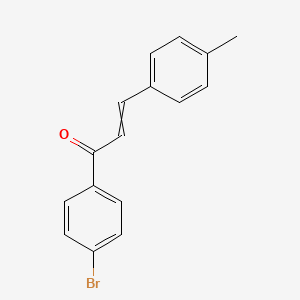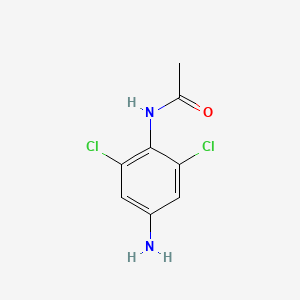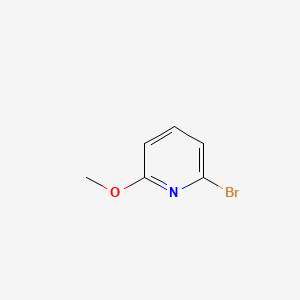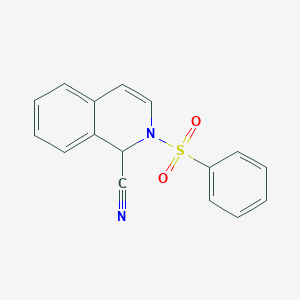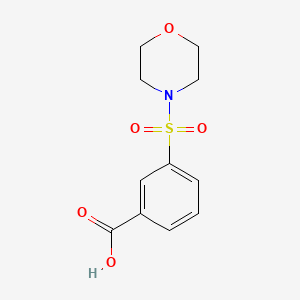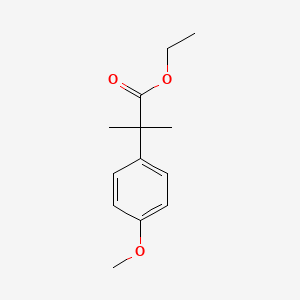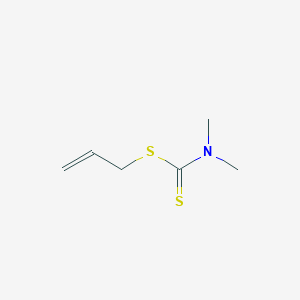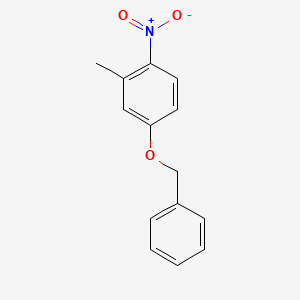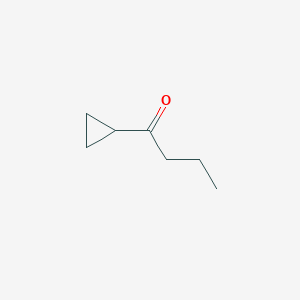
1-Cyclopropylbutan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds often involves strategies to form the three-membered cyclopropyl ring, which can be challenging due to its strain. Techniques such as the cyclopropanation of alkenes or the rearrangement of suitable precursors are common. For instance, cyclopropanation reactions, as described by Maeda et al. (2003), involve the generation of cyclopropylidenecyclopropanes which can undergo further reactions to form various cyclopropyl derivatives [Maeda et al., 2003].
Molecular Structure Analysis
The molecular structure of 1-Cyclopropylbutan-1-one, like other cyclopropyl derivatives, is influenced by the presence of the cyclopropyl group, which induces strain due to its small ring size. This strain can affect the compound's reactivity and physical properties. X-ray crystallography and computational methods are often used to analyze these structures in detail. For example, studies on similar cyclopropyl compounds have elucidated their structural characteristics through crystallographic analysis [Irngartinger et al., 1981].
Chemical Reactions and Properties
Cyclopropyl groups are known for their unique reactivity, often undergoing ring-opening or expansion reactions under certain conditions. These reactions can be leveraged to synthesize more complex molecules. The Pummerer-type rearrangement is an example where cyclopropyl derivatives undergo transformation under specific conditions, demonstrating the versatile reactivity of these groups [Pohmakotr et al., 1993].
Wissenschaftliche Forschungsanwendungen
-
1,3-Dipolar Cycloaddition Reactions in Green Solvents
- Application Summary : 1,3-dipolar cycloaddition reactions have been used to synthesize heterocyclic compounds in green solvents . This approach has received a great deal of attention recently due to its eco-compatibility .
- Methods of Application : The methods of application involve carrying out 1,3-dipolar cycloaddition reactions in non-conventional, green solvents such as ionic liquids (ILs), deep eutectic solvents (DES), and water .
- Results or Outcomes : This approach has led to considerable progress in the synthesis of heterocyclic compounds .
- Synthesis of Cyclopropanes
- Application Summary : Cyclopropanes, one of the most important strained rings, have gained much attention for more than a century because of their interesting and unique reactivity . They not only exist in many natural products, but have also been widely used in the fields of organic synthesis, medicinal chemistry and materials science as versatile building blocks .
- Methods of Application : The methods of application involve various synthetic strategies for the construction of the cyclopropane ring .
- Results or Outcomes : This approach has led to considerable progress in the synthesis of complex organic molecules .
- Cyclopropane in Medicinal Chemistry
- Application Summary : Cyclopropane rings are found in many biologically active natural products and pharmaceuticals . They have been widely used in the fields of organic synthesis, medicinal chemistry and materials science as versatile building blocks .
- Methods of Application : The methods of application involve various synthetic strategies for the construction of the cyclopropane ring .
- Results or Outcomes : This approach has led to considerable progress in the synthesis of complex organic molecules .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZDDAHAABBWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294808 | |
| Record name | 1-cyclopropylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylbutan-1-one | |
CAS RN |
6705-46-0 | |
| Record name | 6705-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-cyclopropylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



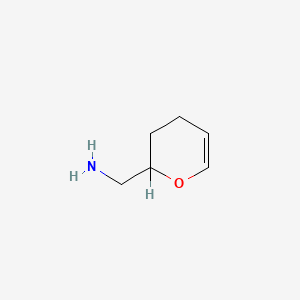
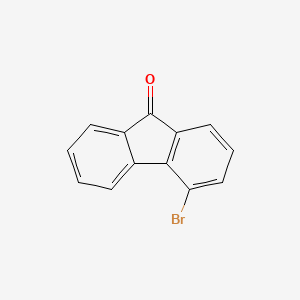
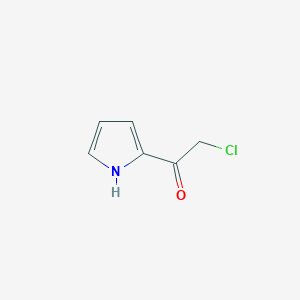
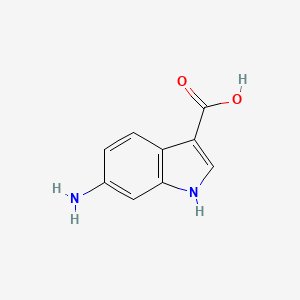
![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)

